1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one
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Overview
Description
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one is a boronic acid derivative. Boronic acid derivatives are significant in organic synthesis due to their unique structure and reactivity. This compound, in particular, is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one typically involves a two-step substitution reaction. The reaction conditions often include the use of reagents such as pinacol and boronic acid derivatives. The structure of the compound is verified using techniques like FTIR, 1H and 13C NMR, and MS .
Chemical Reactions Analysis
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one undergoes various types of chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in carbon-carbon and carbon-heteroatom coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound valuable in drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar compounds include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a fluorine atom and a boronic acid moiety, but with a pyridine ring instead of a phenyl ring.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate: This compound has a similar boronic acid ester structure but with a different functional group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is used as a reagent in similar types of reactions but has an isopropoxy group instead of a fluorine atom.
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one stands out due to its specific combination of a fluorine atom and a boronic acid moiety, which imparts unique reactivity and stability.
Properties
Molecular Formula |
C15H20BFO3 |
---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H20BFO3/c1-6-13(18)11-8-7-10(9-12(11)17)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3 |
InChI Key |
DMKRYNIXNRPQPP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)CC)F |
Origin of Product |
United States |
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